molecular formula C14H12N2O2 B031426 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid CAS No. 89915-39-9

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid

Cat. No. B031426
CAS RN: 89915-39-9
M. Wt: 240.26 g/mol
InChI Key: CNUHEVWYPKFJHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including the use of catalysts like Mo(CO)6 for oxidation processes and the formation of hydroxamic acids from specific precursors in aqueous solutions at neutral pH (Rajagopal et al., 2003). Another method involves the acid-catalyzed three-component reaction, demonstrating the synthesis of pyrido- and pyrimido-indoles from ethyl 2-amino-1H-indole-3-carboxylates, showcasing the versatility of acid catalysts in controlling reaction products (Arigela et al., 2014).

Molecular Structure Analysis

Studies have detailed the molecular structure of compounds closely related to 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. For instance, crystallography has been used to analyze the structure of compounds with similar backbones, revealing hydrogen bonding and three-dimensional networks in their crystal structures (Di, 2010).

Chemical Reactions and Properties

Research into the chemical reactions and properties of related compounds has uncovered various pathways and transformations. For example, Rh/Cu-catalyzed synthesis demonstrated the cleavage and formation of multiple bonds in one-pot reactions, highlighting the compound's chemical reactivity and the potential for constructing complex molecular structures (Li et al., 2015).

Physical Properties Analysis

The physical properties of compounds within the same family as 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, such as solubility and crystalline structures, have been determined through various analytical techniques, including X-ray crystallography. These studies provide insight into the compound's behavior in different environments and its interaction with other molecules (Xiang, 2005).

Scientific Research Applications

  • Mutagenic Studies and Cell Interaction : 3-amino-9H-pyrido[3,4-b]indole and its derivatives have been identified as effectors in the induction of sister chromatid exchanges in human cells, suggesting their role in genetic alterations and potential mutagenic effects (Tada, Saeki, & Oikawa, 1983).

  • Chemical Structure and Interaction : 3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid monohydrate has been studied for its dihedral angles and hydrogen-bonded chains with water molecules, indicating its structural properties and potential applications in chemical research (Dai, Zhong, An, & Zou, 2011).

  • Synthesis of Mutagenic Compounds : The synthesis of 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole has been a focus, showcasing its relevance in chemical synthesis and as a relay compound for further research (Murakami et al., 2010).

  • Excited State Dynamics : The excited state multiple proton transfer (ESMPT) mechanism of 9H-pyrido[3,4-b]indole has been elaborated, revealing structural changes, infrared vibrational spectra, and charge redistribution, crucial for understanding its photophysical properties (Zhao, Dong, & Zheng, 2018).

  • Carcinogenic Potential and Food Safety : Studies have shown that certain derivatives like 2-amino-9H-pyrido[2,3-b]indole are potent mutagens toward specific strains, implying their significance in understanding food-derived carcinogens and their mechanisms (Yoshida, Matsumoto, Yoshimura, & Matsuzaki, 1978).

properties

IUPAC Name

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,7-8,16H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUHEVWYPKFJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237937
Record name 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid

CAS RN

89915-39-9
Record name 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089915399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Brondz - International Journal of Analytical Mass Spectrometry …, 2017 - scirp.org
Modifiers have a broad array of influences on extraction with liquids in standard state, supercritical fluid extraction (SFE), trap** by SFE and supercritical fluid chromatography (SFC). …
Number of citations: 7 www.scirp.org

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